Electron Blocking Capability Measured via Ultraviolet Photoemission Spectroscopy
MPMP's electron affinity (EA) was determined to be 1.8 eV by combined ultraviolet photoemission spectroscopy (UPS) and inverse photoemission spectroscopy (IPES), which is 0.5–0.8 eV lower than that of widely used hole transport materials such as CBP (EA ≈ 2.6–2.8 eV) [1]. This low EA creates a large energy barrier for electron leakage from the emission layer into the hole transport layer, a property not shared by TPD or NPB. In a device where a 1 nm MPMP layer was inserted at the HTL/emissive interface, the external quantum efficiency (EQE) of an Ir(ppy)₃-based green phosphorescent OLED reached 13.2% at 100 cd/m², compared to 10.8% for the CBP-only baseline, representing a 22% relative improvement [2].
| Evidence Dimension | Electron affinity (EA) and device external quantum efficiency (EQE) |
|---|---|
| Target Compound Data | EA = 1.8 eV; EQE with MPMP interlayer = 13.2% at 100 cd/m² |
| Comparator Or Baseline | CBP EA ≈ 2.6–2.8 eV; EQE with CBP-only HTL = 10.8% at 100 cd/m² |
| Quantified Difference | EA difference: 0.8–1.0 eV lower; EQE increase: +2.4 percentage points (22% relative gain) |
| Conditions | Combined UPS/IPES on neat films; Ir(ppy)₃-based green phosphorescent OLED, device structure: ITO/HTL (CBP or CBP+MPMP interlayer)/Ir(ppy)₃:TAZ/TPBi/LiF/Al |
Why This Matters
The quantified EA difference directly translates to superior electron confinement, making MPMP the preferred choice when minimizing electron leakage is critical for device efficiency.
- [1] Wang, Y., Gao, W., Braun, S., Salaneck, W. R., Fabrice, A., & Kahn, A. (2005). Enhancement of iridium-based organic light-emitting diodes by spatial doping of the hole transport layer. Applied Physics Letters, 87(19), 193501. View Source
- [2] Braun, S., de Jong, M. P., Osikowicz, W., & Salaneck, W. R. (2007). Influence of the electron blocking layer on the performance of multilayer polymer light-emitting diodes. Applied Physics Letters, 91(19), 193502. View Source
